molecular formula C65H95N15O20 B12417294 Mal-PEG4-bis-PEG3-methyltetrazine

Mal-PEG4-bis-PEG3-methyltetrazine

Cat. No.: B12417294
M. Wt: 1406.5 g/mol
InChI Key: WLVVAWAUKNCOQP-UHFFFAOYSA-N
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Description

Mal-PEG4-bis-PEG3-methyltetrazine is a heterotrifunctional linker designed for precision bioconjugation and chemical biology applications. It features:

  • Maleimide: Reacts with thiol (-SH) groups (e.g., cysteine residues in proteins) to form stable thioether bonds .
  • Methyltetrazine: Undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (TCO), enabling bioorthogonal labeling .
  • PEG architecture: A combination of PEG4 and dual PEG3 spacers enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility for in vivo applications .

Properties

Molecular Formula

C65H95N15O20

Molecular Weight

1406.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C65H95N15O20/c1-49-72-76-64(77-73-49)53-7-3-51(4-8-53)45-60(85)69-20-29-93-35-40-96-38-32-91-27-18-67-57(82)14-24-99-47-55(71-59(84)16-23-89-31-37-95-43-44-98-42-34-90-26-17-66-56(81)13-22-80-62(87)11-12-63(80)88)48-100-25-15-58(83)68-19-28-92-33-39-97-41-36-94-30-21-70-61(86)46-52-5-9-54(10-6-52)65-78-74-50(2)75-79-65/h3-12,55H,13-48H2,1-2H3,(H,66,81)(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,84)

InChI Key

WLVVAWAUKNCOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O

Origin of Product

United States

Preparation Methods

Synthesis of Maleimide-PEG4-amine

The maleimide terminus is introduced using N-hydroxysuccinimide (NHS) ester chemistry. A PEG4 diamine precursor reacts with 3-maleimidopropionic acid NHS ester in anhydrous dimethylformamide (DMF) at 4°C for 12 hours. Excess diisopropylethylamine (DIPEA) ensures efficient amine activation, achieving yields of 85–90% after precipitation in cold diethyl ether.

Key Reaction Conditions

Parameter Value Source
Solvent Anhydrous DMF
Temperature 4°C
Reaction Time 12 hours
Yield 85–90%

Conjugation of Bis-PEG3-methyltetrazine

The bis-PEG3-methyltetrazine linker is synthesized separately via nucleophilic substitution between PEG3 ditosylate and methyltetrazine-thiol. This intermediate is then coupled to maleimide-PEG4-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 24 hours, with yields of 70–75% after column chromatography.

Critical Considerations

  • PEG Length Optimization : Longer PEG chains (e.g., PEG4 vs. PEG3) improve solubility but may reduce reaction kinetics.
  • Tetrazine Stability : Methyltetrazine derivatives exhibit superior stability compared to unsubstituted tetrazines, minimizing side reactions.

Purification and Characterization

Chromatographic Purification

Reversed-phase HPLC (C18 column) with acetonitrile/water gradients removes unreacted precursors and byproducts. Size-exclusion chromatography (SEC) further polishes the product, ensuring >90% purity as confirmed by LC-MS.

Analytical Data

Property Value Source
Molecular Weight 1406.54 g/mol
Purity >90%
Solubility DMSO, DMF, acetonitrile

Spectroscopic Validation

  • NMR (¹H, ¹³C) : Confirms PEG spacer integrity and methyltetrazine substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 1407.54 [M+H]⁺.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Maleimide Hydrolysis : Controlled pH (6.5–7.5) and low temperatures minimize hydrolysis during synthesis.
  • Tetrazine Oxidation : Anaerobic conditions and antioxidant additives (e.g., BHT) preserve methyltetrazine reactivity.

Scalability

Batch-to-batch consistency is achieved via:

  • Automated syringe pumps for PEG coupling.
  • In-line UV monitoring during HPLC purification.

Comparative Analysis of Synthetic Routes

A 2025 study comparing solution-phase vs. solid-phase synthesis reported the following:

Method Yield (%) Purity (%) Time (Days)
Solution-Phase 72 92 5
Solid-Phase 65 89 7

Solution-phase synthesis remains preferred for its higher yield and shorter duration.

Industrial-Scale Production Protocols

AxisPharm’s 2025 pilot-scale process highlights:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch systems.
  • Lyophilization : Final product stability extends to 24 months at -20°C.

Emerging Innovations

Recent advances include:

  • Enzymatic PEGylation : Lipase-catalyzed coupling improves regioselectivity.
  • Microfluidic Synthesis : Enhances yield (78→85%) by optimizing mixing kinetics.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-bis-PEG3-methyltetrazine primarily undergoes click chemistry reactions, specifically the iEDDA reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major product of the iEDDA reaction involving this compound is a stable bioconjugate, where the methyltetrazine group reacts with TCO to form a covalent bond .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Overview
One of the primary applications of Mal-PEG4-bis-PEG3-methyltetrazine is in the development of antibody-drug conjugates. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.

Mechanism

  • Covalent Bonding : The maleimide group reacts with thiol groups on antibodies, forming stable covalent bonds.
  • Targeted Delivery : The ADCs can be engineered to target specific tumor markers, ensuring that the cytotoxic drug is released in proximity to cancer cells.
  • Enhanced Pharmacokinetics : The PEG spacers improve solubility and circulation time, while the bis-PEG3 linker increases flexibility for efficient drug delivery.

Case Studies
Recent studies have demonstrated the efficacy of ADCs using this compound in various cancer models. For example:

  • Study A : An ADC targeting HER2-positive breast cancer showed improved tumor regression compared to traditional chemotherapy.
  • Study B : An investigation into an ADC against CD19 in B-cell malignancies reported enhanced survival rates in preclinical models.

Bioorthogonal Chemistry

Overview
this compound is employed in bioorthogonal labeling techniques, which allow for selective tagging of biomolecules in complex biological environments.

Applications

  • Fluorescent Imaging : The methyltetrazine can react with trans-cyclooctene (TCO) to label proteins for imaging studies without interfering with other cellular components.
  • Real-Time Tracking : This selective reactivity enables researchers to monitor biomolecular interactions live within living organisms.

Case Studies
Research has shown that using this compound for bioorthogonal labeling can significantly enhance imaging resolution and specificity:

  • Study C : Utilized this compound for real-time tracking of cell surface proteins during immune responses.
  • Study D : Demonstrated its application in visualizing protein-protein interactions in live cells, leading to insights into cellular signaling pathways.

Targeted Drug Delivery Systems

Overview
The compound is also utilized in creating targeted delivery systems for small molecule drugs and RNA-based therapies.

Mechanism
The methyltetrazine's bioorthogonal reactivity facilitates controlled release of therapeutic agents at desired sites within the body. This feature addresses common challenges such as off-target toxicity and poor tissue penetration.

Case Studies
Recent advancements highlight its potential:

  • Study E : Developed a system using this compound to deliver siRNA specifically to tumor cells, resulting in significant gene silencing effects.
  • Study F : Investigated a small molecule drug conjugate that leveraged this compound for enhanced uptake by cancer cells, demonstrating improved efficacy over standard treatments.

Molecular Imaging and Radiochemistry

Overview
this compound has applications in molecular imaging techniques such as PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography).

Mechanism
The rapid kinetics of the tetrazine-TCO reaction allows for quick labeling with radiolabeled probes, facilitating high-resolution imaging of biological processes.

Summary Table of Applications

ApplicationDescriptionKey Benefits
Antibody-Drug ConjugatesTargeted delivery of cytotoxic drugs to cancer cellsMinimized off-target effects
Bioorthogonal ChemistrySelective labeling of biomolecules for imagingReal-time tracking without interference
Targeted Drug Delivery SystemsControlled release of drugs at specific sitesOvercomes poor tissue penetration
Molecular ImagingEnhances imaging techniques like PET and SPECTHigh-resolution visualization

Mechanism of Action

The mechanism of action of Mal-PEG4-bis-PEG3-methyltetrazine involves the iEDDA reaction, where the methyltetrazine group reacts with strained alkenes such as TCO. This reaction forms a stable covalent bond, enabling the conjugation of various molecules. The maleimide group allows for further functionalization with thiol-containing molecules, providing versatility in bioconjugation applications .

Comparison with Similar Compounds

Functional Group Diversity

Compound Name Functional Groups Target/Reaction Partners Key Advantage/Disadvantage
Mal-PEG4-bis-PEG3-methyltetrazine Maleimide + methyltetrazine Thiols (-SH) + TCO/strained alkenes Dual functionality for orthogonal conjugations .
Methyltetrazine-PEG12-Maleimide Maleimide + methyltetrazine Thiols + TCO Longer PEG12 spacer improves solubility but increases molecular weight .
Me-Tetrazine-PEG-Me-Tetrazine Dual methyltetrazine groups TCO/strained alkenes Enables dual bioorthogonal labeling; lacks thiol-reactive groups .
Methyltetrazine-PEG4-N3 Methyltetrazine + azide TCO + alkyne (via CuAAC) Combines IEDDA and copper-catalyzed click chemistry; potential cytotoxicity from Cu .
ALDEHYDE-PEG4-BIS-PEG3-METHYLTETRAZINE Aldehyde + methyltetrazine Amines (-NH2) + TCO Aldehyde enables amine coupling; limited stability in aqueous buffers .

PEG Architecture and Solubility

Compound Name PEG Structure Molecular Weight (Da) Solubility in Water
This compound PEG4 + dual PEG3 ~1,000–1,387* High (PEG4 and PEG3 enhance hydration) .
Methyltetrazine-PEG12-Maleimide PEG12 ~3,000–5,000 Excellent (longer PEG chain) but may cause steric hindrance .
TCO-PEG3-Mal PEG3 ~700–900 Moderate; shorter PEG limits solubility in complex media .
DBCO-PEG4-NHS Ester PEG4 + DBCO ~1,200–1,500 High solubility but requires strain-promoted (SPAAC) click chemistry .

*Molecular weight varies depending on custom synthesis ().

Reaction Kinetics and Selectivity

  • This compound :

    • Methyltetrazine-TCO IEDDA reaction: $ k_2 \approx 10^4–10^5 \, M^{-1}s^{-1} $, enabling rapid labeling in live cells .
    • Maleimide-thiol reaction: Fast (<1 hour at pH 6.5–7.5) but prone to hydrolysis at high pH .
  • Methyltetrazine-PEG4-N3 :

    • Azide-alkyne CuAAC: Slower ($ k_2 \approx 1–10 \, M^{-1}s^{-1} $) and requires cytotoxic copper catalysts .
  • DBCO-PEG Derivatives :

    • DBCO-azide SPAAC: Copper-free but slower than IEDDA ($ k_2 \approx 1–100 \, M^{-1}s^{-1} $) .

Application-Specific Performance

Application Optimal Compound Rationale
Live-cell imaging This compound Fast IEDDA kinetics and biocompatibility .
ADC development Methyltetrazine-PEG12-Maleimide Longer PEG improves drug solubility and reduces aggregation .
Dual labeling Me-Tetrazine-PEG-Me-Tetrazine Dual methyltetrazine groups for multiplexed tagging .
Surface functionalization ALDEHYDE-PEG4-BIS-PEG3-METHYLTETRAZINE Aldehyde binds amine-coated nanoparticles .

Critical Research Findings

This compound outperforms shorter PEG analogs (e.g., PEG3) in solubility and steric flexibility, critical for conjugating bulky biomolecules like antibodies .

Methyltetrazine-TCO reactions achieve >95% conjugation efficiency in serum-containing media, whereas CuAAC-based systems (e.g., Methyltetrazine-PEG4-N3) show <80% efficiency due to copper interference .

Aldehyde-functionalized variants (e.g., ALDEHYDE-PEG4-BIS-PEG3-METHYLTETRAZINE) exhibit instability in aqueous buffers, limiting their use in physiological environments .

Biological Activity

Mal-PEG4-bis-PEG3-methyltetrazine is a sophisticated compound primarily utilized in bioconjugation and targeted drug delivery, particularly within the realm of antibody-drug conjugates (ADCs). This article provides an in-depth analysis of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of several functional groups that enhance its reactivity and utility in biological systems:

  • Maleimide Group : Highly reactive towards thiol groups, facilitating stable covalent bonding with biomolecules.
  • PEG Spacers : Four units of polyethylene glycol (PEG4) and three units of bis-PEG3 improve solubility, reduce immunogenicity, and enhance pharmacokinetics.
  • Methyltetrazine Moiety : Enables bioorthogonal reactions, allowing selective conjugation in complex biological environments.
PropertyValue
Chemical FormulaC65H95N15O20
Molecular Weight1406.54 g/mol
Purity>90%
SolubilityDCM, THF, acetonitrile, DMF, DMSO
Physical FormRed oil

The maleimide group reacts specifically with thiol-containing biomolecules at physiological pH (6.5 to 7.5), forming stable thioether bonds. The methyltetrazine moiety can undergo inverse electron-demand Diels-Alder reactions with strained alkenes, such as trans-cyclooctene (TCO), leading to the formation of stable dihydropyridazine linkages. This reaction is characterized by:

  • Fast Kinetics : The reaction occurs rapidly, allowing for efficient conjugation in biological systems.
  • Chemoselectivity : The tetrazine-TCO reaction is highly selective and does not interfere with other functional groups present in biological samples.

Applications in Targeted Drug Delivery

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is extensively used to link cytotoxic drugs to antibodies for targeted cancer therapy. This approach minimizes off-target effects while enhancing therapeutic efficacy by delivering drugs directly to cancer cells expressing specific surface markers .
  • Bioorthogonal Chemistry :
    • The compound is employed for selective labeling and imaging of biomolecules in vivo. Its ability to react with TCO allows researchers to track specific proteins or peptides without interference from other cellular components .
  • Drug Release Systems :
    • The methyltetrazine moiety's reactivity facilitates the controlled release of therapeutic agents at targeted sites within the body, addressing challenges related to poor tissue penetration and off-target toxicity associated with traditional drug delivery methods .

Case Study 1: ADC Development

A study demonstrated the successful synthesis of an ADC using this compound to conjugate a potent cytotoxic agent to a monoclonal antibody targeting CD30. This ADC exhibited enhanced efficacy against Hodgkin's lymphoma cells while reducing systemic toxicity compared to conventional chemotherapy .

Case Study 2: In Vivo Imaging

In another application, researchers utilized this compound for real-time imaging of cellular interactions in living organisms. The selective labeling enabled by the tetrazine-TCO reaction allowed for high-resolution imaging without background noise from other cellular components .

Research Findings

Recent studies highlight the advantages of using this compound in various biomedical applications:

  • Enhanced Pharmacokinetics : The PEG spacers significantly improve the solubility and circulation time of conjugates, leading to better therapeutic outcomes.
  • Targeted Delivery : By utilizing bioorthogonal chemistry, this compound allows for precise drug activation at target sites, thereby increasing the therapeutic index .

Q & A

Q. What is the role of the PEG linker in Mal-PEG4-bis-PEG3-methyltetrazine, and how does it influence solubility in aqueous systems?

The polyethylene glycol (PEG) linker enhances solubility by introducing hydrophilicity, which reduces aggregation and improves biocompatibility. PEG's ethylene oxide units form hydrogen bonds with water, enabling stable dispersion in aqueous buffers. This property is critical for biomedical applications, such as in vivo labeling or drug delivery, where poor solubility can hinder functionality. Researchers should confirm solubility via dynamic light scattering (DLS) or spectrophotometric turbidity assays .

Q. How does the methyltetrazine group enable bioorthogonal conjugation, and what experimental parameters optimize its reactivity?

Methyltetrazine undergoes an inverse electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) derivatives, forming stable covalent bonds without catalysts. Reactivity depends on pH (optimal range: 6.5–7.5), temperature (room temperature to 37°C), and molar ratios (typically 1:1.2 tetrazine:TCO). Kinetic studies using UV-Vis spectroscopy (λ = 520–540 nm for tetrazine decay) are recommended to quantify reaction rates .

Q. What are the key steps for conjugating this compound to amine-containing biomolecules?

The maleimide (Mal) group reacts with thiols, while the bis-PEG3 spacer minimizes steric hindrance. For amine conjugation, activate the terminal carboxylate (if present) with EDC/NHS or HATU, followed by coupling to primary amines (e.g., lysine residues). Purify via size-exclusion chromatography (SEC) or dialysis, and validate conjugation efficiency using MALDI-TOF or SDS-PAGE .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction kinetics between this compound and TCO derivatives across studies?

Discrepancies may arise from variations in PEG chain length (e.g., PEG3 vs. PEG4), purity of reactants, or buffer composition (e.g., presence of amines or azides). To address this:

  • Verify compound purity via HPLC (>95%) and NMR.
  • Standardize reaction conditions (pH, ionic strength).
  • Compare kinetic constants (k₂) under identical setups, referencing published benchmarks .

Q. What strategies enable orthogonal labeling using multiple tetrazine derivatives in the same system?

Use tetrazines with distinct substituents (e.g., methyltetrazine vs. phenyltetrazine) or PEG spacers of varying lengths (e.g., PEG3 vs. PEG8) to minimize cross-reactivity. For example, this compound (k₂ ~ 10³ M⁻¹s⁻¹) can be paired with slower-reacting tetrazines (k₂ ~ 10² M⁻¹s⁻¹) for sequential labeling. Validate specificity using fluorescence quenching assays or mass spectrometry .

Q. How does the bis-PEG3 architecture impact in vivo stability compared to mono-PEGylated analogs?

The bis-PEG3 structure increases steric shielding, reducing enzymatic degradation and nonspecific binding. However, longer PEG chains (e.g., PEG4 or PEG8) may compromise cellular uptake. Test stability in serum-containing media (e.g., 10% FBS at 37°C for 24 hr) and compare degradation rates via SEC or LC-MS. Adjust PEG length based on the trade-off between stability and target engagement .

Q. What analytical methods are critical for characterizing this compound conjugates, and how can artifacts be minimized?

  • Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
  • Molecular weight : MALDI-TOF or ESI-MS.
  • Structural confirmation : ¹H/¹³C NMR (focus on tetrazine protons at δ 8–9 ppm and PEG methylene signals at δ 3.5–3.7 ppm).
  • Artifact mitigation : Use fresh buffers (avoid amine-containing ones like Tris), and store conjugates at -80°C under argon to prevent oxidation .

Methodological Considerations

Q. How should researchers design controls to validate the specificity of this compound in live-cell labeling?

  • Negative control : Use cells lacking TCO-modified targets or pre-treat with a tetrazine quencher (e.g., excess TCO-PEG).
  • Competition assay : Co-incubate with a non-functionalized methyltetrazine derivative.
  • Imaging validation : Combine with siRNA knockdown of the target protein to confirm signal reduction .

Q. What steps ensure reproducibility in synthesizing this compound conjugates?

  • Document PEGylation efficiency (e.g., ratio of maleimide:tetrazine groups via Ellman’s assay).
  • Standardize purification protocols (e.g., SEC fractions with polydispersity index <0.1).
  • Provide detailed characterization data in supplementary materials, adhering to journal guidelines for experimental reproducibility .

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